molecular formula C18H23N3O2S B5145970 N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-cyclopropyl-oxalamide

N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-cyclopropyl-oxalamide

Cat. No.: B5145970
M. Wt: 345.5 g/mol
InChI Key: VPKAEBOWVVCCOD-UHFFFAOYSA-N
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Description

N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-cyclopropyl-oxalamide is a synthetic compound that features a unique combination of adamantane, thiazole, and oxalamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-cyclopropyl-oxalamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with a haloketone under basic conditions.

    Attachment of the Adamantane Group: The adamantane moiety is introduced via a nucleophilic substitution reaction, where an adamantyl halide reacts with the thiazole derivative.

    Formation of the Oxalamide Linkage: The final step involves the reaction of the thiazole-adamantane intermediate with cyclopropyl isocyanate to form the oxalamide linkage.

Industrial Production Methods

Industrial production of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-cyclopropyl-oxalamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-cyclopropyl-oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxalamide linkage can be reduced using lithium aluminum hydride or similar reducing agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced oxalamide derivatives.

    Substitution: Substituted adamantane derivatives.

Scientific Research Applications

N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-cyclopropyl-oxalamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.

    Materials Science: The compound’s rigid adamantane core and versatile thiazole ring make it suitable for the development of novel materials with specific electronic and mechanical properties.

    Biological Studies: It is used in studies to understand the interaction of thiazole-containing compounds with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-cyclopropyl-oxalamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in metabolic pathways or receptors on cell surfaces.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-isobutyl-oxalamide
  • N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-furan-2-ylmethyl-oxalamide
  • N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-tetrahydro-furan-2-ylmethyl-oxalamide

Uniqueness

N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-cyclopropyl-oxalamide is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-15(19-13-1-2-13)16(23)21-17-20-14(9-24-17)18-6-10-3-11(7-18)5-12(4-10)8-18/h9-13H,1-8H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKAEBOWVVCCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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